molecular formula C16H23Cl2NO3 B5275772 Ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5275772
M. Wt: 348.3 g/mol
InChI Key: MNEBJYCRIZTNAT-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves the reaction of 3-chlorophenoxyethylamine with ethyl 4-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted piperidine derivatives .

Scientific Research Applications

Ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the 3-chlorophenoxyethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3.ClH/c1-2-20-16(19)13-6-8-18(9-7-13)10-11-21-15-5-3-4-14(17)12-15;/h3-5,12-13H,2,6-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEBJYCRIZTNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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